CTA056

Descripción

Propiedades

IUPAC Name |

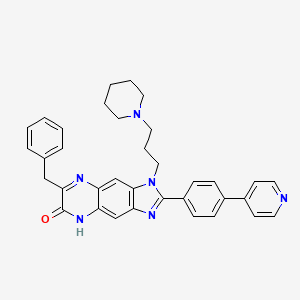

7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSBAJKNZOHHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CTA056 mechanism of action in T-cell lymphoma

An In-depth Technical Guide on the Core Mechanisms of Action of Novel Therapeutics in T-cell Lymphoma

Disclaimer: Information regarding a specific agent designated "CTA056" in the context of T-cell lymphoma is not available in the public domain as of the latest search. Therefore, this guide provides a comprehensive overview of the core mechanisms of action for various established and emerging therapeutic agents in T-cell lymphoma, addressing the scientific and technical requirements of the original query.

T-cell lymphomas (TCLs) are a heterogeneous group of non-Hodgkin lymphomas with generally aggressive clinical courses and poor outcomes with conventional chemotherapy.[1] This has spurred the development of novel targeted therapies aimed at the specific molecular and cellular drivers of these malignancies. This technical guide delves into the core mechanisms of action of these advanced therapeutics, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Targeting Cell Surface Receptors

A key strategy in TCL therapy involves targeting specific proteins expressed on the surface of malignant T-cells. This approach allows for direct cytotoxicity to cancer cells while minimizing damage to healthy tissues.

CD30-Directed Therapy

CD30, a transmembrane receptor of the tumor necrosis factor (TNF) superfamily, is highly expressed in certain TCL subtypes, particularly anaplastic large cell lymphoma (ALCL).[2]

Mechanism of Action: Brentuximab vedotin (BV) is an antibody-drug conjugate (ADC) that targets CD30. It consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). Upon binding to CD30 on the surface of lymphoma cells, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Brentuximab Vedotin | Relapsed/Refractory systemic ALCL | 86% | 57% | [2] |

| Brentuximab Vedotin | Other Relapsed/Refractory PTCLs (with CD30 expression) | 41% | - | [2] |

| BV + CHP (Cyclophosphamide, Doxorubicin, Prednisone) | Frontline PTCL | 83% | - | [3] |

Experimental Protocols:

-

Immunohistochemistry (IHC): Used to determine the expression levels of CD30 on tumor biopsies to identify patients eligible for anti-CD30 therapy.

-

In Vitro Cytotoxicity Assays: Malignant T-cell lines expressing CD30 are treated with varying concentrations of brentuximab vedotin to determine the dose-dependent effect on cell viability and apoptosis.

-

In Vivo Xenograft Models: Human TCL cell lines are implanted into immunodeficient mice. The mice are then treated with brentuximab vedotin to evaluate its anti-tumor efficacy, often measured by tumor volume and survival rates.

CCR4-Directed Therapy

Chemokine receptor 4 (CCR4) is frequently expressed in various subtypes of TCL, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[2]

Mechanism of Action: Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It exerts its anti-tumor effect primarily through antibody-dependent cellular cytotoxicity (ADCC), where it recruits natural killer (NK) cells to lyse the CCR4-positive lymphoma cells.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Mogamulizumab | Relapsed PTCL and CTCL | 35% | 14% | [2] |

CD70-Targeted CAR-T Cell Therapy

CD70, the ligand for CD27, has been identified as a potential target antigen in various T-cell lymphomas.[4]

Mechanism of Action: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically modifying a patient's T-cells to express a CAR that recognizes a specific tumor antigen. Anti-CD70 CAR-T cells (e.g., CTX130) are designed to recognize and kill lymphoma cells expressing CD70.[4] The use of allogeneic (donor-derived) CAR-T cells is being explored to overcome the challenge of manufacturing autologous CAR-T cells from a patient's own malignant T-cells.[4]

Experimental Protocols:

-

Flow Cytometry: Used to quantify the expression of CD70 on various T-cell lymphoma cell lines and primary patient samples.[4] It is also used to assess the viability and lysis of tumor cells in co-culture assays with CAR-T cells.[4]

-

In Vitro Co-culture Assays: Anti-CD70 CAR-T cells are co-cultured with CD70-positive T-cell lymphoma cell lines (e.g., HuT78) at different effector-to-target ratios.[4] Tumor cell killing is then measured.

-

In Vivo Xenograft Models: Immunodeficient mice are engrafted with human T-cell lymphoma cell lines to establish tumors.[4] The mice are then treated with anti-CD70 CAR-T cells to evaluate in vivo efficacy.[4]

Inhibition of Key Signaling Pathways

Dysregulation of intracellular signaling pathways is a hallmark of many cancers, including T-cell lymphomas. Targeting these pathways can disrupt tumor cell proliferation and survival.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is frequently activated in TCL.[3] This pathway plays a role in cellular proliferation.[3]

Mechanism of Action: Inhibitors of JAK proteins block the phosphorylation of cytokine receptors, thereby preventing the activation of downstream STAT proteins and inhibiting cellular proliferation.[3]

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Ruxolitinib (JAK2 inhibitor) | Relapsed/Refractory PTCL and CTCL | 23% | [3] |

Signaling Pathway Diagram:

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is often aberrantly activated in lymphoma, leading to increased cell growth, proliferation, and survival.[2]

Mechanism of Action: PI3K inhibitors, such as duvelisib (B560053) (an inhibitor of PI3K-delta and -gamma), block the activity of PI3K, thereby preventing the activation of downstream effectors like AKT and mTOR and inhibiting tumor cell growth.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Duvelisib (ipi-145) | PTCL | 53% | [2] |

T-Cell Receptor (TCR) Signaling

The T-cell receptor signaling pathway is fundamental to T-cell function, and somatic mutations in this pathway can drive lymphomagenesis.[5] These mutations often lead to constitutive activation of downstream pathways like NF-κB, NFAT, and AP-1, promoting proliferation and survival.[5][6]

Mechanism of Action: Targeting components of the TCR signaling cascade is an emerging therapeutic strategy. For instance, SYK (spleen tyrosine kinase), which is aberrantly expressed in most PTCLs, is a potential therapeutic target.[3] In vitro silencing of SYK has been shown to induce apoptosis in PTCL cells.[3]

Signaling Pathway Diagram:

Caption: Overview of the T-Cell Receptor (TCR) signaling cascade in T-cell activation.

Epigenetic Modulation

Epigenetic alterations, such as changes in histone acetylation, play a significant role in the pathogenesis of TCL.

Mechanism of Action: Histone deacetylase (HDAC) inhibitors (e.g., vorinostat, romidepsin, belinostat) work by increasing histone acetylation, which leads to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of malignant T-cells.[7]

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Vorinostat | CTCL | ~50% | [8] |

| Romidepsin | CTCL | ~50% | [8] |

Targeting Transcription

Targeting the fundamental process of gene transcription is a novel approach to treating cancers that are dependent on high levels of specific gene expression for their survival.

Mechanism of Action: Some preclinical research has shown that PTCLs are sensitive to drugs that target transcription.[9] For example, THZ1 is a drug that inhibits cyclin-dependent kinase 7 (CDK7), an enzyme that controls the transcription of lymphoma genes.[9] By inhibiting CDK7, THZ1 disrupts the transcriptional machinery of the lymphoma cells, leading to cell death.[9] This can also prime the tumor cells to be more responsive to other agents, such as BCL2 inhibitors.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel targeted agent in T-cell lymphoma.

References

- 1. New targets of therapy in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.gov [cancer.gov]

- 3. Targeted Approaches to T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.crisprtx.com [ir.crisprtx.com]

- 5. T Cell Receptor Pathway Mutations in Mature T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lymphoma.org [lymphoma.org]

- 8. T-Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cornell-lymphoma.com [cornell-lymphoma.com]

CTA056 mechanism of action in T-cell lymphoma

An In-depth Technical Guide on the Core Mechanisms of Action of Novel Therapeutics in T-cell Lymphoma

Disclaimer: Information regarding a specific agent designated "CTA056" in the context of T-cell lymphoma is not available in the public domain as of the latest search. Therefore, this guide provides a comprehensive overview of the core mechanisms of action for various established and emerging therapeutic agents in T-cell lymphoma, addressing the scientific and technical requirements of the original query.

T-cell lymphomas (TCLs) are a heterogeneous group of non-Hodgkin lymphomas with generally aggressive clinical courses and poor outcomes with conventional chemotherapy.[1] This has spurred the development of novel targeted therapies aimed at the specific molecular and cellular drivers of these malignancies. This technical guide delves into the core mechanisms of action of these advanced therapeutics, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Targeting Cell Surface Receptors

A key strategy in TCL therapy involves targeting specific proteins expressed on the surface of malignant T-cells. This approach allows for direct cytotoxicity to cancer cells while minimizing damage to healthy tissues.

CD30-Directed Therapy

CD30, a transmembrane receptor of the tumor necrosis factor (TNF) superfamily, is highly expressed in certain TCL subtypes, particularly anaplastic large cell lymphoma (ALCL).[2]

Mechanism of Action: Brentuximab vedotin (BV) is an antibody-drug conjugate (ADC) that targets CD30. It consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). Upon binding to CD30 on the surface of lymphoma cells, the ADC is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Brentuximab Vedotin | Relapsed/Refractory systemic ALCL | 86% | 57% | [2] |

| Brentuximab Vedotin | Other Relapsed/Refractory PTCLs (with CD30 expression) | 41% | - | [2] |

| BV + CHP (Cyclophosphamide, Doxorubicin, Prednisone) | Frontline PTCL | 83% | - | [3] |

Experimental Protocols:

-

Immunohistochemistry (IHC): Used to determine the expression levels of CD30 on tumor biopsies to identify patients eligible for anti-CD30 therapy.

-

In Vitro Cytotoxicity Assays: Malignant T-cell lines expressing CD30 are treated with varying concentrations of brentuximab vedotin to determine the dose-dependent effect on cell viability and apoptosis.

-

In Vivo Xenograft Models: Human TCL cell lines are implanted into immunodeficient mice. The mice are then treated with brentuximab vedotin to evaluate its anti-tumor efficacy, often measured by tumor volume and survival rates.

CCR4-Directed Therapy

Chemokine receptor 4 (CCR4) is frequently expressed in various subtypes of TCL, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[2]

Mechanism of Action: Mogamulizumab is a humanized monoclonal antibody that targets CCR4. It exerts its anti-tumor effect primarily through antibody-dependent cellular cytotoxicity (ADCC), where it recruits natural killer (NK) cells to lyse the CCR4-positive lymphoma cells.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Mogamulizumab | Relapsed PTCL and CTCL | 35% | 14% | [2] |

CD70-Targeted CAR-T Cell Therapy

CD70, the ligand for CD27, has been identified as a potential target antigen in various T-cell lymphomas.[4]

Mechanism of Action: Chimeric Antigen Receptor (CAR)-T cell therapy involves genetically modifying a patient's T-cells to express a CAR that recognizes a specific tumor antigen. Anti-CD70 CAR-T cells (e.g., CTX130) are designed to recognize and kill lymphoma cells expressing CD70.[4] The use of allogeneic (donor-derived) CAR-T cells is being explored to overcome the challenge of manufacturing autologous CAR-T cells from a patient's own malignant T-cells.[4]

Experimental Protocols:

-

Flow Cytometry: Used to quantify the expression of CD70 on various T-cell lymphoma cell lines and primary patient samples.[4] It is also used to assess the viability and lysis of tumor cells in co-culture assays with CAR-T cells.[4]

-

In Vitro Co-culture Assays: Anti-CD70 CAR-T cells are co-cultured with CD70-positive T-cell lymphoma cell lines (e.g., HuT78) at different effector-to-target ratios.[4] Tumor cell killing is then measured.

-

In Vivo Xenograft Models: Immunodeficient mice are engrafted with human T-cell lymphoma cell lines to establish tumors.[4] The mice are then treated with anti-CD70 CAR-T cells to evaluate in vivo efficacy.[4]

Inhibition of Key Signaling Pathways

Dysregulation of intracellular signaling pathways is a hallmark of many cancers, including T-cell lymphomas. Targeting these pathways can disrupt tumor cell proliferation and survival.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is frequently activated in TCL.[3] This pathway plays a role in cellular proliferation.[3]

Mechanism of Action: Inhibitors of JAK proteins block the phosphorylation of cytokine receptors, thereby preventing the activation of downstream STAT proteins and inhibiting cellular proliferation.[3]

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Ruxolitinib (JAK2 inhibitor) | Relapsed/Refractory PTCL and CTCL | 23% | [3] |

Signaling Pathway Diagram:

Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is often aberrantly activated in lymphoma, leading to increased cell growth, proliferation, and survival.[2]

Mechanism of Action: PI3K inhibitors, such as duvelisib (an inhibitor of PI3K-delta and -gamma), block the activity of PI3K, thereby preventing the activation of downstream effectors like AKT and mTOR and inhibiting tumor cell growth.

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Duvelisib (ipi-145) | PTCL | 53% | [2] |

T-Cell Receptor (TCR) Signaling

The T-cell receptor signaling pathway is fundamental to T-cell function, and somatic mutations in this pathway can drive lymphomagenesis.[5] These mutations often lead to constitutive activation of downstream pathways like NF-κB, NFAT, and AP-1, promoting proliferation and survival.[5][6]

Mechanism of Action: Targeting components of the TCR signaling cascade is an emerging therapeutic strategy. For instance, SYK (spleen tyrosine kinase), which is aberrantly expressed in most PTCLs, is a potential therapeutic target.[3] In vitro silencing of SYK has been shown to induce apoptosis in PTCL cells.[3]

Signaling Pathway Diagram:

Caption: Overview of the T-Cell Receptor (TCR) signaling cascade in T-cell activation.

Epigenetic Modulation

Epigenetic alterations, such as changes in histone acetylation, play a significant role in the pathogenesis of TCL.

Mechanism of Action: Histone deacetylase (HDAC) inhibitors (e.g., vorinostat, romidepsin, belinostat) work by increasing histone acetylation, which leads to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of malignant T-cells.[7]

Quantitative Data:

| Agent | Subtype | Overall Response Rate (ORR) | Reference |

| Vorinostat | CTCL | ~50% | [8] |

| Romidepsin | CTCL | ~50% | [8] |

Targeting Transcription

Targeting the fundamental process of gene transcription is a novel approach to treating cancers that are dependent on high levels of specific gene expression for their survival.

Mechanism of Action: Some preclinical research has shown that PTCLs are sensitive to drugs that target transcription.[9] For example, THZ1 is a drug that inhibits cyclin-dependent kinase 7 (CDK7), an enzyme that controls the transcription of lymphoma genes.[9] By inhibiting CDK7, THZ1 disrupts the transcriptional machinery of the lymphoma cells, leading to cell death.[9] This can also prime the tumor cells to be more responsive to other agents, such as BCL2 inhibitors.[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a novel targeted agent in T-cell lymphoma.

References

- 1. New targets of therapy in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer.gov [cancer.gov]

- 3. Targeted Approaches to T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.crisprtx.com [ir.crisprtx.com]

- 5. T Cell Receptor Pathway Mutations in Mature T Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Three Signal Model of T-cell Lymphoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lymphoma.org [lymphoma.org]

- 8. T-Cell Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cornell-lymphoma.com [cornell-lymphoma.com]

Delving into CTA056: A Technical Guide to a Novel ITK Inhibitor for T-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanism of action of CTA056, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a compelling target for therapeutic intervention in T-cell-driven malignancies and autoimmune diseases.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Core Concepts: Discovery and Mechanism of Action

This compound was identified through the screening of a 9600-compound combinatorial solution-phase library.[1][3] Subsequent molecular modeling and extensive structure-activity relationship studies led to the development of this potent inhibitor.[1] this compound selectively binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing its phosphorylation and subsequent activation.[1]

The inhibition of ITK by this compound disrupts the downstream signaling cascade initiated by T-cell receptor activation. This leads to the inhibition of key effector molecules such as Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequences of this signaling blockade are the induction of apoptosis in malignant T-cells and a reduction in the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| ITK | 0.1 |

| BTK | 0.4 |

| ETK | 5 |

Data sourced from publicly available information.[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | ITK Expression | Effect of this compound |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition, Apoptosis Induction |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition |

| Hut78 | Cutaneous T-cell Lymphoma | Yes | Not specified |

This compound preferentially inhibits the growth of malignant cells harboring ITK.[1]

Table 3: In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model

| Treatment | Dosage | Administration Route | Tumor Growth |

| This compound | 5 mg/kg (twice a week) | Intratumoral | Prevented tumor growth |

This data highlights the in vivo anti-tumor activity of this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway, the mechanism of action of this compound, and a general workflow for its discovery and initial characterization.

References

Delving into CTA056: A Technical Guide to a Novel ITK Inhibitor for T-Cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and mechanism of action of CTA056, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK). ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a compelling target for therapeutic intervention in T-cell-driven malignancies and autoimmune diseases.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Core Concepts: Discovery and Mechanism of Action

This compound was identified through the screening of a 9600-compound combinatorial solution-phase library.[1][3] Subsequent molecular modeling and extensive structure-activity relationship studies led to the development of this potent inhibitor.[1] this compound selectively binds to the ATP-binding pocket of the ITK kinase domain, thereby preventing its phosphorylation and subsequent activation.[1]

The inhibition of ITK by this compound disrupts the downstream signaling cascade initiated by T-cell receptor activation. This leads to the inhibition of key effector molecules such as Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequences of this signaling blockade are the induction of apoptosis in malignant T-cells and a reduction in the secretion of pro-inflammatory cytokines like IL-2 and IFN-γ.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) |

| ITK | 0.1 |

| BTK | 0.4 |

| ETK | 5 |

Data sourced from publicly available information.[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | ITK Expression | Effect of this compound |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition, Apoptosis Induction |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Yes | Growth Inhibition |

| Hut78 | Cutaneous T-cell Lymphoma | Yes | Not specified |

This compound preferentially inhibits the growth of malignant cells harboring ITK.[1]

Table 3: In Vivo Efficacy of this compound in a MOLT-4 Xenograft Model

| Treatment | Dosage | Administration Route | Tumor Growth |

| This compound | 5 mg/kg (twice a week) | Intratumoral | Prevented tumor growth |

This data highlights the in vivo anti-tumor activity of this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway, the mechanism of action of this compound, and a general workflow for its discovery and initial characterization.

References

An In-depth Technical Guide to CTA056 (CAS 1265822-30-7): A Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. With a CAS number of 1265822-30-7, this compound has emerged as a significant research tool for investigating the role of ITK in T-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.

Chemical Structure and Properties

This compound, with the chemical formula C35H34N6O and a molecular weight of 554.68 g/mol , is a complex heterocyclic molecule.[1] Its structure is presented below.

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1265822-30-7 | [1] |

| Molecular Formula | C35H34N6O | [1] |

| Molecular Weight | 554.68 g/mol | [1] |

| Appearance | Solid | |

| Purity | >98.00% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of ITK, a member of the Tec family of kinases. ITK plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets such as phospholipase C-γ1 (PLC-γ1). Activated PLC-γ1 generates the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activate protein kinase C (PKC), respectively. This signaling cascade culminates in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation, differentiation, and cytokine production.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ITK. This inhibition of ITK's catalytic activity blocks the downstream signaling cascade, thereby preventing T-cell activation.

Signaling Pathway

The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.

Caption: ITK Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) | Reference |

| ITK | 0.1 | [1] |

| BTK | 0.4 | |

| ETK | 5 |

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Jurkat | MTT Assay | Growth Inhibition | IC50 ≈ 0.5 µM | |

| MOLT-4 | MTT Assay | Growth Inhibition | IC50 ≈ 1 µM | |

| Jurkat | Apoptosis Assay | Induction of Apoptosis | Dose-dependent increase | [2] |

Table 4: In Vivo Antitumor Activity of this compound in MOLT-4 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth | Reference |

| This compound | 5 mg/kg, twice a week, intratumoral injection | Significant inhibition of tumor growth | |

| Vehicle Control | - | Progressive tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK and other kinases.

Materials:

-

Purified recombinant kinase (ITK, BTK, ETK)

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Substrate peptide

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.

-

Plot the percentage of activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Jurkat, MOLT-4, or other relevant cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of ITK and its downstream signaling proteins.

Materials:

-

Jurkat or MOLT-4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ1, anti-PLC-γ1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.

MOLT-4 Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MOLT-4 cells

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MOLT-4 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg, intratumorally, twice a week) or vehicle control to the respective groups.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

This compound is a valuable research compound for studying the role of ITK in T-cell biology and pathology. Its high selectivity and potent inhibitory activity against ITK make it a powerful tool for dissecting the intricacies of TCR signaling and for exploring the therapeutic potential of ITK inhibition in T-cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.

References

An In-depth Technical Guide to CTA056 (CAS 1265822-30-7): A Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase crucial for T-cell receptor (TCR) signaling. With a CAS number of 1265822-30-7, this compound has emerged as a significant research tool for investigating the role of ITK in T-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed protocols for its study.

Chemical Structure and Properties

This compound, with the chemical formula C35H34N6O and a molecular weight of 554.68 g/mol , is a complex heterocyclic molecule.[1] Its structure is presented below.

Chemical Structure of this compound:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1265822-30-7 | [1] |

| Molecular Formula | C35H34N6O | [1] |

| Molecular Weight | 554.68 g/mol | [1] |

| Appearance | Solid | |

| Purity | >98.00% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of ITK, a member of the Tec family of kinases. ITK plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream targets such as phospholipase C-γ1 (PLC-γ1). Activated PLC-γ1 generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium flux and activate protein kinase C (PKC), respectively. This signaling cascade culminates in the activation of transcription factors like NFAT and AP-1, leading to T-cell proliferation, differentiation, and cytokine production.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ITK. This inhibition of ITK's catalytic activity blocks the downstream signaling cascade, thereby preventing T-cell activation.

Signaling Pathway

The following diagram illustrates the ITK signaling pathway and the point of inhibition by this compound.

Caption: ITK Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (μM) | Reference |

| ITK | 0.1 | [1] |

| BTK | 0.4 | |

| ETK | 5 |

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Jurkat | MTT Assay | Growth Inhibition | IC50 ≈ 0.5 µM | |

| MOLT-4 | MTT Assay | Growth Inhibition | IC50 ≈ 1 µM | |

| Jurkat | Apoptosis Assay | Induction of Apoptosis | Dose-dependent increase | [2] |

Table 4: In Vivo Antitumor Activity of this compound in MOLT-4 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth | Reference |

| This compound | 5 mg/kg, twice a week, intratumoral injection | Significant inhibition of tumor growth | |

| Vehicle Control | - | Progressive tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK and other kinases.

Materials:

-

Purified recombinant kinase (ITK, BTK, ETK)

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Substrate peptide

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or radioactivity) using a plate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.

-

Plot the percentage of activity against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

-

Jurkat, MOLT-4, or other relevant cell lines

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of ITK and its downstream signaling proteins.

Materials:

-

Jurkat or MOLT-4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ1, anti-PLC-γ1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the protein bands.

MOLT-4 Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MOLT-4 cells

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject MOLT-4 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg, intratumorally, twice a week) or vehicle control to the respective groups.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion

This compound is a valuable research compound for studying the role of ITK in T-cell biology and pathology. Its high selectivity and potent inhibitory activity against ITK make it a powerful tool for dissecting the intricacies of TCR signaling and for exploring the therapeutic potential of ITK inhibition in T-cell-mediated diseases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the activity of this compound.

References

The Itk Inhibitor CTA056: A Technical Guide to its Function in T-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CTA056, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk). It details the mechanism of action of this compound within the T-cell receptor (TCR) signaling pathway, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used for its characterization.

Introduction: The Role of Itk in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, which is initiated upon recognition of a specific antigen presented by an antigen-presenting cell (APC).

Upon TCR engagement, a series of phosphorylation events leads to the activation of key signaling molecules. Itk is recruited to a signaling complex at the plasma membrane involving the adapter proteins LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). Once activated, Itk phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).

Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates protein kinase C (PKC), which in turn initiates signaling cascades that lead to the activation of other transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). The culmination of these signaling events is T-cell activation, proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

This compound: A Selective Itk Inhibitor

This compound is a synthetic small molecule developed as a selective inhibitor of Itk. By targeting Itk, this compound effectively blocks the downstream signaling events that are critical for T-cell activation and function. This makes it a valuable tool for studying T-cell signaling and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the kinase activity of Itk. This prevents the phosphorylation and subsequent activation of Itk's primary substrate, PLC-γ1. The inhibition of PLC-γ1 activation leads to a cascade of downstream effects:

-

Inhibition of Calcium Mobilization: By preventing the generation of IP3, this compound blocks the release of intracellular calcium stores, a critical signal for T-cell activation.

-

Suppression of Transcription Factor Activation: The lack of IP3 and DAG production results in the impaired activation of key transcription factors such as NFAT, NF-κB, and AP-1.

-

Reduced Cytokine Production: Consequently, the expression of genes regulated by these transcription factors, including those for IL-2 and IFN-γ, is significantly reduced.

-

Induction of Apoptosis in Malignant T-cells: In malignant T-cell lines, such as Jurkat and MOLT-4, inhibition of the Itk signaling pathway by this compound has been shown to induce programmed cell death (apoptosis).

The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Target Kinase | IC₅₀ (μM) | Reference |

| Itk | 0.1 | |

| Btk | 0.4 | |

| Etk | 5 |

| Cell Line | Assay | Metric | Value | Reference |

| Jurkat | Cell Viability | GI₅₀ | ~1 μM | |

| MOLT-4 | Cell Viability | GI₅₀ | ~1 μM | |

| Jurkat | Apoptosis | % Apoptotic Cells (at 2 μM) | ~40% | |

| Jurkat | IL-2 Secretion | % Inhibition (at 1 μM) | >80% | |

| Jurkat | IFN-γ Secretion | % Inhibition (at 1 μM) | >80% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound in T-cell signaling.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Itk.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant Itk enzyme, a specific peptide substrate for Itk, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and a radioactive isotope, [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the P81 paper extensively to remove all unbound [γ-³²P]ATP.

-

Detection: Measure the amount of radioactivity remaining on the paper using a scintillation counter. This is proportional to the kinase activity.

-

Analysis: Calculate the percentage of Itk inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following stimulation.

Methodology using CellTrace™ Violet:

-

Cell Labeling: Label isolated T-cells (e.g., from peripheral blood or a cell line like Jurkat) with a proliferation-tracking dye such as CellTrace™ Violet. This dye is retained within the cells and is equally distributed to daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

-

Cell Culture: Plate the labeled T-cells in a 96-well plate.

-

Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals from an APC.

-

Incubation: Culture the cells for a period of 3-5 days to allow for multiple rounds of cell division.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the CellTrace™ Violet dye using a flow cytometer.

-

Analysis: The proliferation of T-cells is inversely proportional to the fluorescence intensity. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound to determine its anti-proliferative effect.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the effect of this compound on the phosphorylation status of Itk and its downstream targets like PLC-γ1.

Methodology:

-

Cell Treatment and Stimulation: Treat T-cells with this compound for a specified duration, followed by stimulation with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Itk or anti-phospho-PLC-γ1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with a detector and analyze the intensity of the bands to quantify the amount of phosphorylated protein in each sample. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. By preventing the activation of PLC-γ1 and subsequent downstream events, this compound inhibits T-cell proliferation and cytokine production and can induce apoptosis in malignant T-cells. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other Itk inhibitors as valuable research tools and potential therapeutic agents for a range of T-cell-mediated diseases.

The Itk Inhibitor CTA056: A Technical Guide to its Function in T-Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CTA056, a selective inhibitor of the Interleukin-2-inducible T-cell kinase (Itk). It details the mechanism of action of this compound within the T-cell receptor (TCR) signaling pathway, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used for its characterization.

Introduction: The Role of Itk in T-Cell Signaling

Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase of the Tec family, predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, which is initiated upon recognition of a specific antigen presented by an antigen-presenting cell (APC).

Upon TCR engagement, a series of phosphorylation events leads to the activation of key signaling molecules. Itk is recruited to a signaling complex at the plasma membrane involving the adapter proteins LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). Once activated, Itk phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).

Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). DAG activates protein kinase C (PKC), which in turn initiates signaling cascades that lead to the activation of other transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). The culmination of these signaling events is T-cell activation, proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

This compound: A Selective Itk Inhibitor

This compound is a synthetic small molecule developed as a selective inhibitor of Itk. By targeting Itk, this compound effectively blocks the downstream signaling events that are critical for T-cell activation and function. This makes it a valuable tool for studying T-cell signaling and a potential therapeutic agent for T-cell malignancies and autoimmune diseases.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the kinase activity of Itk. This prevents the phosphorylation and subsequent activation of Itk's primary substrate, PLC-γ1. The inhibition of PLC-γ1 activation leads to a cascade of downstream effects:

-

Inhibition of Calcium Mobilization: By preventing the generation of IP3, this compound blocks the release of intracellular calcium stores, a critical signal for T-cell activation.

-

Suppression of Transcription Factor Activation: The lack of IP3 and DAG production results in the impaired activation of key transcription factors such as NFAT, NF-κB, and AP-1.

-

Reduced Cytokine Production: Consequently, the expression of genes regulated by these transcription factors, including those for IL-2 and IFN-γ, is significantly reduced.

-

Induction of Apoptosis in Malignant T-cells: In malignant T-cell lines, such as Jurkat and MOLT-4, inhibition of the Itk signaling pathway by this compound has been shown to induce programmed cell death (apoptosis).

The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Target Kinase | IC₅₀ (μM) | Reference |

| Itk | 0.1 | |

| Btk | 0.4 | |

| Etk | 5 |

| Cell Line | Assay | Metric | Value | Reference |

| Jurkat | Cell Viability | GI₅₀ | ~1 μM | |

| MOLT-4 | Cell Viability | GI₅₀ | ~1 μM | |

| Jurkat | Apoptosis | % Apoptotic Cells (at 2 μM) | ~40% | |

| Jurkat | IL-2 Secretion | % Inhibition (at 1 μM) | >80% | |

| Jurkat | IFN-γ Secretion | % Inhibition (at 1 μM) | >80% |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound in T-cell signaling.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of Itk.

Methodology:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine recombinant Itk enzyme, a specific peptide substrate for Itk, and varying concentrations of this compound in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and a radioactive isotope, [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the P81 paper extensively to remove all unbound [γ-³²P]ATP.

-

Detection: Measure the amount of radioactivity remaining on the paper using a scintillation counter. This is proportional to the kinase activity.

-

Analysis: Calculate the percentage of Itk inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following stimulation.

Methodology using CellTrace™ Violet:

-

Cell Labeling: Label isolated T-cells (e.g., from peripheral blood or a cell line like Jurkat) with a proliferation-tracking dye such as CellTrace™ Violet. This dye is retained within the cells and is equally distributed to daughter cells upon division, leading to a halving of fluorescence intensity with each generation.

-

Cell Culture: Plate the labeled T-cells in a 96-well plate.

-

Treatment and Stimulation: Add varying concentrations of this compound to the wells. Subsequently, stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies, which mimic the signals from an APC.

-

Incubation: Culture the cells for a period of 3-5 days to allow for multiple rounds of cell division.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the CellTrace™ Violet dye using a flow cytometer.

-

Analysis: The proliferation of T-cells is inversely proportional to the fluorescence intensity. Quantify the percentage of cells that have undergone division in the presence of different concentrations of this compound to determine its anti-proliferative effect.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the effect of this compound on the phosphorylation status of Itk and its downstream targets like PLC-γ1.

Methodology:

-

Cell Treatment and Stimulation: Treat T-cells with this compound for a specified duration, followed by stimulation with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-Itk or anti-phospho-PLC-γ1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging and Analysis: Capture the light signal with a detector and analyze the intensity of the bands to quantify the amount of phosphorylated protein in each sample. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion

This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. By preventing the activation of PLC-γ1 and subsequent downstream events, this compound inhibits T-cell proliferation and cytokine production and can induce apoptosis in malignant T-cells. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other Itk inhibitors as valuable research tools and potential therapeutic agents for a range of T-cell-mediated diseases.

CTA056: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell development, activation, and differentiation.[1] Aberrant ITK activity has been implicated in the pathophysiology of T-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. This compound, chemically known as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2] This document provides an in-depth overview of the target profile, kinase selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Target Profile and Kinase Selectivity

This compound was identified through the screening of a combinatorial small-molecule library and subsequent molecular modeling and structure-activity relationship studies.[1][2] Its primary target is ITK, a key kinase in T-cell signaling.

Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against members of the Tec family of kinases. The compound shows the highest potency against ITK, with progressively lower activity against Bruton's tyrosine kinase (BTK) and endothelial and epithelial tyrosine kinase (ETK).[1][2]

| Kinase | IC50 (µM) |

| ITK | 0.1[1][2] |

| BTK | 0.4[2] |

| ETK | 5[2] |

| Table 1: In vitro inhibitory activity of this compound against Tec family kinases. |

Note: A broad-panel kinase selectivity screen for this compound against a wider range of the human kinome is not publicly available at this time.

Cellular Activity

This compound exhibits selective cytotoxicity against malignant T-cell lines that express ITK, such as acute lymphoblastic T-cell leukemia (e.g., Jurkat, MOLT-4) and cutaneous T-cell lymphoma.[1][2] Normal T-cells are minimally affected by the compound.[1]

| Cell Line | Malignancy | IC50 (µM) |

| Jurkat | Acute Lymphoblastic T-cell Leukemia | ~1 |

| MOLT-4 | Acute Lymphoblastic T-cell Leukemia | ~1 |

| Table 2: Cellular cytotoxicity of this compound in malignant T-cell lines. |

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of ITK within the T-cell receptor signaling cascade. This inhibition leads to a blockage of downstream signaling events, ultimately resulting in apoptosis of malignant T-cells.[1]

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn triggers downstream pathways involving Akt and Extracellular signal-regulated kinase (ERK).[1] This signaling is crucial for T-cell activation, proliferation, and cytokine release.[1]

Caption: ITK Signaling Pathway Inhibition by this compound.

This compound inhibits the phosphorylation of ITK, which subsequently blocks the phosphorylation of its downstream effectors, including PLC-γ, Akt, and ERK.[1] This disruption of the signaling cascade leads to a decrease in the secretion of interleukin-2 (B1167480) (IL-2) and interferon-γ (IFN-γ) and induces apoptosis in malignant T-cells in a dose-dependent manner.[1]

Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., ITK, BTK, ETK)

-

Kinase-specific substrate peptide

-

Adenosine 5'-triphosphate (ATP), [γ-33P]ATP

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the kinase, substrate, and kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP mixed with [γ-33P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Viability and Apoptosis Assay

This protocol outlines the assessment of this compound's effect on the viability and apoptosis of T-cell leukemia cell lines (e.g., Jurkat, MOLT-4).

-

Reagents and Materials:

-

Jurkat or MOLT-4 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).

-

For apoptosis analysis, harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the phosphorylation status of ITK and its downstream effectors in response to this compound treatment.

-

Reagents and Materials:

-

Jurkat or MOLT-4 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies (e.g., anti-phospho-ITK, anti-ITK, anti-phospho-PLC-γ, anti-PLC-γ, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat Jurkat or MOLT-4 cells with this compound at various concentrations for a defined time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow

The characterization of this compound follows a logical progression from in vitro biochemical assays to cell-based studies and finally to in vivo models.

Caption: Logical Workflow for this compound Characterization.

Conclusion

This compound is a selective inhibitor of ITK that demonstrates significant pro-apoptotic activity in malignant T-cell lines. Its mechanism of action through the inhibition of the TCR-ITK signaling pathway provides a strong rationale for its potential therapeutic application in T-cell leukemia and lymphoma. Further investigation, including comprehensive kinome-wide selectivity profiling and advanced preclinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile.

References

CTA056: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a non-receptor tyrosine kinase of the Tec family.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell development, activation, and differentiation.[1] Aberrant ITK activity has been implicated in the pathophysiology of T-cell malignancies and autoimmune diseases, making it a compelling therapeutic target. This compound, chemically known as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, has demonstrated selective targeting of malignant T-cells with minimal impact on normal T-cells.[1][2] This document provides an in-depth overview of the target profile, kinase selectivity, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Target Profile and Kinase Selectivity

This compound was identified through the screening of a combinatorial small-molecule library and subsequent molecular modeling and structure-activity relationship studies.[1][2] Its primary target is ITK, a key kinase in T-cell signaling.

Kinase Inhibitory Activity

The inhibitory activity of this compound was assessed against members of the Tec family of kinases. The compound shows the highest potency against ITK, with progressively lower activity against Bruton's tyrosine kinase (BTK) and endothelial and epithelial tyrosine kinase (ETK).[1][2]

| Kinase | IC50 (µM) |

| ITK | 0.1[1][2] |

| BTK | 0.4[2] |

| ETK | 5[2] |

| Table 1: In vitro inhibitory activity of this compound against Tec family kinases. |

Note: A broad-panel kinase selectivity screen for this compound against a wider range of the human kinome is not publicly available at this time.

Cellular Activity

This compound exhibits selective cytotoxicity against malignant T-cell lines that express ITK, such as acute lymphoblastic T-cell leukemia (e.g., Jurkat, MOLT-4) and cutaneous T-cell lymphoma.[1][2] Normal T-cells are minimally affected by the compound.[1]

| Cell Line | Malignancy | IC50 (µM) |

| Jurkat | Acute Lymphoblastic T-cell Leukemia | ~1 |

| MOLT-4 | Acute Lymphoblastic T-cell Leukemia | ~1 |

| Table 2: Cellular cytotoxicity of this compound in malignant T-cell lines. |

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of ITK within the T-cell receptor signaling cascade. This inhibition leads to a blockage of downstream signaling events, ultimately resulting in apoptosis of malignant T-cells.[1]

ITK Signaling Pathway

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn triggers downstream pathways involving Akt and Extracellular signal-regulated kinase (ERK).[1] This signaling is crucial for T-cell activation, proliferation, and cytokine release.[1]

Caption: ITK Signaling Pathway Inhibition by this compound.

This compound inhibits the phosphorylation of ITK, which subsequently blocks the phosphorylation of its downstream effectors, including PLC-γ, Akt, and ERK.[1] This disruption of the signaling cascade leads to a decrease in the secretion of interleukin-2 (IL-2) and interferon-γ (IFN-γ) and induces apoptosis in malignant T-cells in a dose-dependent manner.[1]

Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., ITK, BTK, ETK)

-

Kinase-specific substrate peptide

-

Adenosine 5'-triphosphate (ATP), [γ-33P]ATP

-